molecular formula C25H37N5O7 B12565934 L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine CAS No. 196085-81-1

L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine

Cat. No.: B12565934
CAS No.: 196085-81-1
M. Wt: 519.6 g/mol
InChI Key: ZQNVNFPNBWYKED-MUGJNUQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine is a peptide compound composed of four amino acids: tyrosine, leucine, proline, and glutamine. Peptides like this one are essential in various biological processes, including signaling, enzymatic functions, and structural roles within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

    Oxidation: Dityrosine, quinones.

    Reduction: Free thiols.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine has several applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic (leucine, proline) and polar (tyrosine, glutamine) residues allows it to interact with a variety of molecular targets, making it versatile in research and potential therapeutic applications.

Properties

CAS No.

196085-81-1

Molecular Formula

C25H37N5O7

Molecular Weight

519.6 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C25H37N5O7/c1-14(2)12-19(29-22(33)17(26)13-15-5-7-16(31)8-6-15)24(35)30-11-3-4-20(30)23(34)28-18(25(36)37)9-10-21(27)32/h5-8,14,17-20,31H,3-4,9-13,26H2,1-2H3,(H2,27,32)(H,28,34)(H,29,33)(H,36,37)/t17-,18-,19-,20-/m0/s1

InChI Key

ZQNVNFPNBWYKED-MUGJNUQGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.